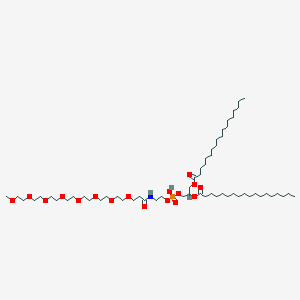

m-PEG8-DSPE

Description

Properties

Molecular Formula |

C59H116NO17P |

|---|---|

Molecular Weight |

1142.5 g/mol |

IUPAC Name |

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65) |

InChI Key |

JGMUKQZJJIKQCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-DSPE: Structure, Synthesis, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG8-DSPE

Methoxy-polyethylene glycol (8)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG8-DSPE) is a phospholipid-polyethylene glycol (PEG) conjugate that has garnered significant attention in the field of drug delivery. It is an amphiphilic polymer, possessing both a hydrophobic tail (DSPE) and a hydrophilic head (m-PEG8), which allows it to self-assemble in aqueous environments. This property makes it a critical component in the formation of various drug delivery systems, such as liposomes and micelles. The incorporation of m-PEG8-DSPE into these nanocarriers offers several advantages, including improved drug solubility, prolonged systemic circulation time, and reduced immunogenicity.[1] These "stealth" characteristics are crucial for enhancing the therapeutic efficacy of encapsulated drugs, particularly in applications like cancer therapy and gene delivery.

Core Concepts: The Structure of m-PEG8-DSPE

The unique properties of m-PEG8-DSPE stem from its distinct molecular architecture. It is comprised of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This is a phospholipid that forms the hydrophobic anchor of the molecule. The two stearoyl fatty acid chains are long, saturated hydrocarbon chains that readily integrate into the lipid bilayers of liposomes or the core of micelles.

-

Polyethylene Glycol (PEG): A hydrophilic polymer chain consisting of eight repeating units of ethylene glycol. This PEG chain forms a hydrated layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonins (plasma proteins), thereby preventing recognition and clearance by the reticuloendothelial system (RES).

-

Methoxy (m) Cap: The PEG chain is terminated with a methoxy group (-OCH3). This capping prevents potential cross-linking reactions and ensures the PEG chain remains inert.

The combination of these components results in a molecule that can effectively encapsulate hydrophobic drugs within a stable, biocompatible nanocarrier with an extended circulation half-life.

References

An In-depth Technical Guide to m-PEG8-DSPE: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-DSPE, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8], is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery. This amphiphilic molecule consists of a hydrophobic tail composed of two stearoyl fatty acid chains (DSPE) and a hydrophilic head group comprised of a short, eight-unit polyethylene glycol (PEG) chain with a terminal methoxy group. This unique structure allows m-PEG8-DSPE to self-assemble in aqueous environments, forming micelles or incorporating into lipid bilayers of liposomes. The presence of the PEG chain provides a "stealth" characteristic to nanoparticles, reducing recognition by the reticuloendothelial system and prolonging circulation time in the body. This technical guide provides a comprehensive overview of the chemical and physical properties of m-PEG8-DSPE, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental properties of m-PEG8-DSPE are crucial for its application in formulating drug delivery systems. These properties influence the stability, morphology, and in vivo behavior of the resulting nanoparticles.

| Property | Value | Reference(s) |

| Molecular Weight | 1142.6 g/mol | [1] |

| Chemical Formula | C₅₉H₁₁₆NO₁₇P | [1] |

| Physical State | White to off-white solid | |

| Purity | Typically >95% | [1] |

| Storage Conditions | -20°C | [1] |

| Solubility | The hydrophilic PEG linker increases water solubility. A related compound, DSPE-PEG8-Mal, is soluble in DMSO, DCM, and DMF. | [1] |

| Critical Micelle Concentration (CMC) | Expected to be in the micromolar (µM) range. CMC for DSPE-PEG conjugates generally increases with longer PEG chain lengths. For example, DSPE-PEG2000 has a CMC of approximately 10–20 µM in water. |

Experimental Protocols

The following are detailed methodologies for common experiments involving m-PEG8-DSPE, particularly in the formulation of liposomes for drug delivery.

Protocol 1: Formulation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes incorporating m-PEG8-DSPE using the well-established thin-film hydration technique followed by extrusion.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

m-PEG8-DSPE

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve DSPC, cholesterol, and m-PEG8-DSPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

Thin-Film Formation: Evaporate the chloroform using a rotary evaporator under reduced pressure. To ensure complete removal of the organic solvent, maintain the flask at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C) and apply a gentle stream of nitrogen gas. Finally, dry the lipid film under vacuum for at least 2 hours. A thin, uniform lipid film should be visible on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating it. The hydration temperature should be kept above the lipid phase transition temperature. Vortexing or gentle shaking will facilitate the formation of multilamellar vesicles (MLVs).

-

Size Homogenization (Extrusion): To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is achieved by passing the suspension multiple times (e.g., 11 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid phase transition temperature.

-

Optional Freeze-Thaw Cycles: To potentially increase encapsulation efficiency, especially for water-soluble drugs, the liposome suspension can be subjected to several freeze-thaw cycles prior to extrusion. This is done by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

Protocol 2: Remote Loading of Doxorubicin into Liposomes

This protocol details the active loading of the chemotherapeutic drug doxorubicin into pre-formed liposomes using a transmembrane ammonium sulfate gradient.

Materials:

-

Pre-formed liposomes (prepared as in Protocol 1, with the hydration buffer containing 250 mM ammonium sulfate)

-

Doxorubicin hydrochloride

-

HEPES buffered saline (HBS), pH 7.4

-

Sephadex G-50 column or dialysis system

-

Water bath

Procedure:

-

Establishment of a Transmembrane Gradient: The liposomes are initially prepared with an internal solution of ammonium sulfate. To create a gradient, the external ammonium sulfate must be removed. This is typically done by dialysis against HBS or by using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HBS.

-

Drug Incubation: Add the doxorubicin-HCl solution to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:10 w/w).

-

Active Loading: Incubate the mixture at an elevated temperature (e.g., 60°C) for approximately 1 hour. During this incubation, the uncharged ammonia (NH₃) diffuses out of the liposome, leaving behind protons (H⁺) which, along with the sulfate ions, create an acidic interior. The weakly basic doxorubicin, which is initially outside the liposome, is uncharged at the neutral external pH and can therefore cross the lipid bilayer. Once inside the acidic core of the liposome, the doxorubicin becomes protonated and charged, effectively trapping it within the vesicle where it precipitates as a sulfate salt.

-

Purification: Remove any unencapsulated doxorubicin from the liposome suspension using a Sephadex G-50 column or dialysis.

-

Characterization: The final liposomal formulation should be characterized for its size, zeta potential (surface charge), and drug encapsulation efficiency.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of m-PEG8-DSPE in drug delivery.

Caption: Signaling pathway of a HER2-targeted liposome.

Caption: Workflow for targeted liposome formulation.

Conclusion

m-PEG8-DSPE is a versatile and valuable component in the development of advanced drug delivery systems. Its well-defined structure and amphiphilic nature enable the formulation of stable, long-circulating nanoparticles capable of encapsulating a variety of therapeutic agents. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at harnessing the full potential of m-PEG8-DSPE in creating more effective and targeted therapies. As the field of nanomedicine continues to evolve, the rational design of delivery vehicles using components like m-PEG8-DSPE will be paramount to translating innovative therapeutic concepts into clinical realities.

References

The Pivotal Role of m-PEG8-DSPE in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nanotechnology in medicine has revolutionized the landscape of drug delivery, offering novel ways to enhance therapeutic efficacy while minimizing side effects. Central to this advancement is the development of sophisticated nanocarriers, such as liposomes and nanoparticles, which can encapsulate therapeutic agents and deliver them to specific sites within the body. A key component in the design of these delivery systems is the surface modification of these carriers to control their interaction with the biological environment. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) has emerged as a critical excipient in this context. This technical guide provides an in-depth exploration of the role of a specific, monodisperse PEGylated lipid, m-PEG8-DSPE, in drug delivery systems. We will delve into its physicochemical properties, its function in enhancing drug stability and circulation time, and its application in targeted drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Structure and Function of m-PEG8-DSPE

m-PEG8-DSPE is an amphiphilic molecule composed of three key components:

-

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl acyl chains. The hydrophobic nature of these chains allows for stable insertion into the lipid bilayer of liposomes or the hydrophobic core of nanoparticles.

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer. The "8" in m-PEG8-DSPE denotes a monodisperse chain of eight ethylene glycol units. This PEG chain extends from the surface of the nanocarrier into the aqueous environment.

-

Methoxy (m) group: A methoxy cap at the terminus of the PEG chain prevents non-specific interactions and cross-linking.

The primary function of incorporating m-PEG8-DSPE into drug delivery systems is to create a "stealth" effect. The hydrophilic PEG chains form a protective layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the nanocarriers for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By reducing opsonization, m-PEG8-DSPE significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation at the target site.

Physicochemical Properties and Their Impact on Drug Delivery

The incorporation of m-PEG8-DSPE into liposomes and nanoparticles influences several key physicochemical properties that are critical for their performance as drug delivery vehicles. The length of the PEG chain is a particularly important parameter. While longer PEG chains (e.g., PEG2000) have been traditionally used to achieve a pronounced stealth effect, shorter chains like PEG8 offer a unique balance of properties.

Table 1: Comparative Physicochemical Properties of PEGylated Nanoparticles with Varying PEG Chain Lengths

| Property | Short PEG Chain (e.g., PEG8) | Long PEG Chain (e.g., PEG2000) | Reference(s) |

| Hydrodynamic Size (nm) | Smaller increase in size compared to non-PEGylated particles. | Larger increase in size. | [1] |

| Zeta Potential (mV) | Moderate reduction in surface charge. | Significant shielding of surface charge, approaching neutrality. | [1][2] |

| Stability | Provides good colloidal stability, preventing aggregation. | Offers excellent colloidal stability. | [3] |

| Drug Loading Efficiency (%) | Generally high, with minimal interference from the shorter PEG chain. | Can sometimes slightly decrease loading of certain drugs due to steric hindrance. | [4] |

| Drug Release Rate | May allow for a slightly faster drug release compared to longer PEG chains. | Can lead to a more sustained release profile. | |

| Cellular Uptake | The shorter PEG chain may result in less inhibition of cellular uptake compared to longer chains, which can be advantageous for targeting. | Can significantly reduce non-specific cellular uptake, but may also hinder targeted uptake if the targeting ligand is masked. |

Note: The values presented are generalized from multiple studies and can vary depending on the specific nanoparticle composition, drug, and formulation method.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the development and characterization of drug delivery systems. Below are representative protocols for the formulation and characterization of liposomes incorporating m-PEG8-DSPE.

Protocol 1: Formulation of m-PEG8-DSPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes encapsulating a hydrophilic drug.

Materials:

-

Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

m-PEG8-DSPE

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Organic solvent (e.g., Chloroform:Methanol mixture)

-

Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and m-PEG8-DSPE in the organic solvent in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65 °C).

-

A thin, uniform lipid film should form on the wall of the flask.

-

Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is performed by vortexing the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder maintained at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

-

Protocol 2: Characterization of Liposomes

1. Size and Zeta Potential:

-

Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

-

Determine the surface charge (zeta potential) by electrophoretic light scattering.

2. Encapsulation Efficiency and Drug Loading:

-

Disrupt the purified liposomes using a suitable detergent (e.g., Triton X-100).

-

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

-

DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

-

3. In Vitro Drug Release:

-

Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and a more acidic pH 5.5 to simulate the tumor microenvironment) at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the samples using an appropriate analytical method.

Signaling Pathways and Delivery Mechanisms

The interaction of m-PEG8-DSPE-modified nanocarriers with cells and their journey to the target site are governed by complex biological pathways.

Cellular Uptake Mechanisms

PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific mechanism can depend on the cell type, the nanoparticle's physicochemical properties, and the presence of targeting ligands.

References

- 1. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to m-PEG8-DSPE Applications in mRNA Vaccine Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility in targeting emerging infectious diseases. The success of these vaccines is intrinsically linked to the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. These LNPs are meticulously engineered multi-component systems designed to protect the fragile mRNA payload and facilitate its efficient delivery into target cells. A critical component of these formulations is the PEGylated lipid, which plays a pivotal role in the stability, circulation time, and overall performance of the vaccine. This technical guide focuses on a specific PEGylated lipid, m-PEG8-DSPE, and its applications in the delivery of mRNA vaccines. We will delve into its structural significance, provide detailed experimental protocols for formulation and characterization, present available quantitative data, and visualize key biological and experimental workflows.

The Role of m-PEG8-DSPE in Lipid Nanoparticles

Lipid nanoparticles for mRNA delivery are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2]

-

Ionizable Cationic Lipid: This component is crucial for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH during formulation and for facilitating endosomal escape within the target cell.

-

Helper Phospholipid: Typically a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), it contributes to the structural integrity of the nanoparticle.[3]

-

Cholesterol: This steroid molecule modulates membrane fluidity and stability, contributing to the overall structure and integrity of the LNP.[4]

-

PEGylated Lipid: This component, such as m-PEG8-DSPE, consists of a lipid anchor (DSPE) and a hydrophilic polyethylene glycol (PEG) chain. The PEG chain forms a hydrated layer on the surface of the LNP, providing several key advantages.[5]

m-PEG8-DSPE: Structure and Significance

The nomenclature "m-PEG8-DSPE" describes its structure:

-

m: Indicates a methoxy group capping the terminus of the PEG chain.

-

PEG8: Refers to a polyethylene glycol chain with eight repeating ethylene glycol units. This is a relatively short PEG chain.

-

DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, a phospholipid that serves as the lipid anchor, inserting into the lipid bilayer of the nanoparticle.

The length of the PEG chain is a critical parameter influencing the in vivo behavior of LNPs. Longer PEG chains (e.g., PEG2000) provide a "stealth" effect, prolonging circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. However, this extended shielding can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".

Conversely, shorter PEG chains, like the PEG8 in m-PEG8-DSPE, are hypothesized to be shed more rapidly from the LNP surface upon administration. This "de-shielding" can expose the underlying lipids, promoting interaction with target cells and facilitating endosomal escape, which is crucial for the mRNA to reach the cytoplasm and be translated into the target antigen. Studies have shown that LNPs formulated with PEG lipids that have shorter lipid tails (like DMG-PEG with C14 tails) can readily detach from the LNP surface, enhancing cellular uptake and mRNA release. While DSPE has longer C18 tails, the short PEG8 chain of m-PEG8-DSPE is expected to have a similar effect on de-shielding dynamics.

Quantitative Data on LNP Formulations

The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance. The following tables summarize representative quantitative data for LNP formulations, highlighting the impact of composition on key parameters. While specific data for m-PEG8-DSPE is limited in publicly available literature, the data for other DSPE-PEG variants provide valuable context.

| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |

| DLin-MC3-DMA | DSPC | Cholesterol | DSPE-PEG2k-Amine | 50:10:38.5:1.5 | < 90 | < 0.21 | > 94.8 | |

| DLin-MC3-DMA | DSPC | Cholesterol | DSPE-PEG2k-Carboxy-NHS | 50:10:38.5:1.5 | < 90 | < 0.21 | > 94.8 | |

| DLin-MC3-DMA | DSPC | Cholesterol | DSPE-PEG2k-Carboxylic acid | 50:10:38.5:1.5 | < 90 | < 0.21 | > 94.8 | |

| C12-200 | DOPE | Cholesterol | DMG-PEG2000 | 40:10:48.5:1.5 | ~180-230 | N/A | >90% (inferred) |

Table 1: Physicochemical Properties of LNP Formulations with Varying PEG-Lipids. PDI: Polydispersity Index. N/A: Not Available.

| PEG-Lipid | Molar Content (%) | Encapsulation Efficiency (%) | In Vivo Efficacy | Anti-PEG Antibody Response | Reference |

| DSPE-PEG (C18 tails) | > 3.0 | Significantly Reduced | Lower Vaccination Efficacy | Higher | |

| C8-Ceramide-PEG | N/A | N/A | Comparable to ALC-0159 | Lower | |

| C16-Ceramide-PEG | N/A | N/A | Comparable to ALC-0159 | Higher | |

| ALC-0159 (C14 tails) | N/A | N/A | High | Lower |

Table 2: Impact of PEG-Lipid Type and Content on LNP Performance. N/A: Not Available.

Experimental Protocols

In Vitro Transcription of mRNA

Objective: To synthesize high-quality, capped, and polyadenylated mRNA encoding the antigen of interest.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (ATP, GTP, CTP, and a modified uridine, e.g., N1-methylpseudouridine-5'-triphosphate)

-

Cap analog (e.g., CleanCap® reagent)

-

RNase inhibitor

-

DNase I

-

Purification system (e.g., magnetic beads, chromatography, or LiCl precipitation)

-

Nuclease-free water and buffers

Procedure:

-

Reaction Setup: In a nuclease-free tube, combine the linearized DNA template, ribonucleoside triphosphates, cap analog, T7 RNA polymerase, and RNase inhibitor in the appropriate transcription buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture to digest the plasmid DNA template. Incubate at 37°C for 30 minutes.

-

Purification: Purify the synthesized mRNA to remove enzymes, unincorporated nucleotides, and DNA fragments. This can be achieved through various methods:

-

Magnetic Bead Purification: Use streptavidin-coated magnetic beads to capture biotinylated DNA templates, allowing for the separation of the mRNA.

-

Chromatography: Employ size-exclusion or anion-exchange chromatography for large-scale purification.

-

Lithium Chloride (LiCl) Precipitation: A common laboratory-scale method to precipitate RNA.

-

-

Quality Control: Assess the integrity and purity of the mRNA using gel electrophoresis, and quantify the concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay.

LNP Formulation via Microfluidic Mixing

Objective: To encapsulate the synthesized mRNA into lipid nanoparticles with controlled size and high efficiency.

Materials:

-

m-PEG8-DSPE and other lipid components (ionizable lipid, helper lipid, cholesterol) dissolved in ethanol.

-

Synthesized mRNA dissolved in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr™).

-

Dialysis cassettes (10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and m-PEG8-DSPE in 100% ethanol to the desired molar ratios. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

-

Prepare mRNA Solution: Dilute the purified mRNA in the acidic aqueous buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on the microfluidic device's pump system. Set the flow rate ratio (aqueous:ethanolic) typically to 3:1. The rapid mixing within the microfluidic chip leads to a change in solvent polarity, inducing the self-assembly of the lipids around the mRNA to form LNPs.

-

Dialysis: Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and raise the pH, resulting in a stable, neutral-charged nanoparticle suspension.

-

Concentration: If necessary, concentrate the LNP formulation using centrifugal filter units.

LNP Characterization

Objective: To determine the critical quality attributes of the formulated LNPs.

a) Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument. Aim for a particle size between 80-120 nm and a PDI below 0.2 for optimal vaccine performance.

b) Encapsulation Efficiency by RiboGreen Assay

Procedure:

-

Prepare a Standard Curve: Create a series of known mRNA concentrations in TE buffer.

-

Sample Preparation: Prepare two sets of LNP dilutions in a 96-well plate.

-

Set 1 (Intact LNPs): Dilute LNPs in TE buffer to measure the amount of unencapsulated ("free") mRNA.

-

Set 2 (Lysed LNPs): Dilute LNPs in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and measure the total mRNA.

-

-

Add RiboGreen Reagent: Add the RiboGreen reagent to all wells. This dye fluoresces upon binding to RNA.

-

Measure Fluorescence: Read the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate Encapsulation Efficiency (EE): EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Signaling Pathway: Cellular Uptake and Endosomal Escape of mRNA-LNP

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP vaccine.

Experimental Workflow: mRNA Vaccine Development and Evaluation

Caption: A typical experimental workflow for mRNA vaccine development.

Conclusion

m-PEG8-DSPE represents a strategic choice in the design of PEGylated lipids for mRNA vaccine delivery, balancing the need for particle stability with the requirement for efficient cellular uptake and endosomal escape. The shorter PEG8 chain is expected to facilitate a more rapid "de-shielding" of the LNP surface in vivo, potentially leading to enhanced immunogenicity compared to lipids with longer PEG chains. This technical guide has provided an overview of the role of m-PEG8-DSPE, presented relevant quantitative data for contextual understanding, and offered detailed, actionable protocols for the formulation and characterization of mRNA-LNP vaccines. The provided diagrams of the cellular pathway and experimental workflow offer a visual framework for understanding the critical steps involved in the mechanism of action and development of these next-generation vaccines. Further research focusing on direct comparisons of m-PEG8-DSPE with other PEGylated lipids in comprehensive preclinical and clinical studies will be invaluable in fully elucidating its potential to optimize mRNA vaccine efficacy.

References

- 1. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]

- 3. waters.com [waters.com]

- 4. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]

- 5. mt.com [mt.com]

The "Stealth" Advantage: An In-depth Technical Guide to the Mechanism of m-PEG8-DSPE in Prolonging Circulation Time

For Researchers, Scientists, and Drug Development Professionals

The ability of nanocarriers to remain in circulation for an extended period is paramount for effective drug delivery, particularly in targeting tissues with fenestrated vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect. The incorporation of polyethylene glycol (PEG) derivatives, a process known as PEGylation, has been a cornerstone strategy to achieve this "stealth" property. This technical guide delves into the core mechanism by which m-PEG8-DSPE, a phospholipid-PEG conjugate with a short, eight-unit PEG chain, contributes to prolonging the circulation time of liposomes and other nanoparticles.

The "Stealth" Effect: A Hydrated Barrier Against Opsonization

The primary mechanism by which m-PEG8-DSPE prolongs circulation time is by creating a hydrophilic steric barrier on the surface of the nanocarrier. This "stealth" effect significantly reduces the adsorption of plasma proteins, a process known as opsonization. Opsonins, such as immunoglobulins and complement proteins, act as tags that mark foreign particles for recognition and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily macrophages located in the liver and spleen.

The m-PEG8-DSPE molecule consists of two key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon acyl chains that securely anchors the molecule within the lipid bilayer of a liposome.

-

methoxy-polyethylene glycol (m-PEG8): A short, hydrophilic polymer chain of eight ethylene glycol units.

Once incorporated into a liposome, the DSPE anchor integrates into the lipid bilayer, while the m-PEG8 chain extends into the aqueous environment. These PEG chains create a dense, hydrated layer on the liposome's surface. This layer sterically hinders the approach and binding of opsonins, thereby preventing the first step in the clearance cascade.

While longer PEG chains (e.g., PEG2000) are known to provide a more pronounced stealth effect and longer circulation times, shorter chains like PEG8 still offer a degree of steric protection compared to non-PEGylated formulations. The choice of PEG length is often a balance between maximizing circulation time and other factors, such as target cell interaction, where a very dense and long PEG layer might hinder ligand-receptor binding in targeted therapies.

Impact on Protein Corona Formation

Upon introduction into the bloodstream, nanoparticles are immediately coated with a layer of proteins, forming what is known as the "protein corona." The composition of this corona dictates the biological identity of the nanoparticle and its subsequent fate. m-PEG8-DSPE influences the formation of the protein corona in two main ways:

-

Reduced Protein Adsorption: The primary role of the PEG layer is to minimize the overall amount of protein that binds to the nanoparticle surface.

-

Altered Corona Composition: The PEG layer can selectively influence the types of proteins that adsorb. While it reduces the binding of many opsonins, other proteins, such as certain apolipoproteins, may still associate with the PEGylated surface. The specific composition of this altered corona can influence the nanoparticle's interaction with cells and its overall pharmacokinetic profile.

Evasion of Macrophage Uptake

By minimizing opsonization, m-PEG8-DSPE-modified nanoparticles are less readily recognized by the scavenger receptors on macrophages. This reduced interaction with the MPS is the direct cause of their prolonged circulation time. The "stealth" layer effectively camouflages the nanoparticles from the body's primary clearance mechanism for foreign particulate matter.

Quantitative Data on PEG Chain Length and Circulation Time

Direct comparative pharmacokinetic data for m-PEG8-DSPE is limited in publicly available literature. However, numerous studies have investigated the effect of varying PEG chain lengths on the circulation half-life of liposomes. The general trend observed is that circulation time increases with PEG molecular weight up to a certain point (often around 2000 Da). Shorter PEG chains, such as that in m-PEG8-DSPE (molecular weight of approximately 400 Da), are expected to provide a less dramatic but still significant increase in circulation time compared to non-PEGylated liposomes.

Table 1: Expected Influence of PEG Chain Length on Liposome Pharmacokinetic Parameters (Illustrative)

| Parameter | Non-PEGylated Liposomes | Liposomes with Short-Chain PEG (e.g., m-PEG8-DSPE) | Liposomes with Long-Chain PEG (e.g., mPEG2000-DSPE) |

| Blood Concentration over Time | Rapid decrease | Slower decrease | Slowest decrease |

| Circulation Half-life (t½) | Short (minutes to < 1 hour) | Intermediate (several hours) | Long (> 24 hours) |

| Area Under the Curve (AUC) | Low | Intermediate | High |

| Clearance (CL) | High | Intermediate | Low |

| Volume of Distribution (Vd) | High (due to rapid tissue uptake) | Intermediate | Low (initially confined to circulation) |

| Liver and Spleen Accumulation | High | Moderate | Low |

Note: The values in this table are illustrative and can vary significantly based on the specific liposome composition, size, dose, and animal model used.

Experimental Protocols

Protocol 1: Preparation of m-PEG8-DSPE Incorporated Liposomes

This protocol describes a general method for preparing liposomes incorporating m-PEG8-DSPE using the thin-film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

m-PEG8-DSPE

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Water bath sonicator

Methodology:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and m-PEG8-DSPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:m-PEG8-DSPE at 55:40:5).

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

-

Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask. The volume will depend on the desired final lipid concentration.

-

Incubate the flask in the water bath at a temperature above the lipid phase transition temperature for 30-60 minutes with intermittent gentle agitation (e.g., vortexing) to form multilamellar vesicles (MLVs).

-

-

Extrusion for Size Homogenization:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

-

Heat the extruder to a temperature above the lipid phase transition temperature.

-

Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.

-

-

Purification (Optional):

-

To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

-

Protocol 2: In Vivo Circulation Time Determination

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of radiolabeled liposomes in a rodent model.

Materials:

-

Prepared m-PEG8-DSPE liposomes

-

A suitable radioactive label that can be stably incorporated into the liposomes (e.g., a lipid-chelating agent for Indium-111 or a non-exchangeable lipid label like ³H-cholesteryl hexadecyl ether).

-

Animal model (e.g., male Wistar rats or BALB/c mice)

-

Anesthesia

-

Blood collection supplies (e.g., heparinized capillary tubes or syringes)

-

Gamma counter or liquid scintillation counter

-

Microcentrifuge

Methodology:

-

Radiolabeling of Liposomes:

-

Incorporate the radioactive label into the liposome formulation during or after preparation, ensuring high labeling efficiency and stability.

-

Purify the labeled liposomes to remove any free radiolabel.

-

-

Animal Dosing:

-

Anesthetize the animals according to approved institutional protocols.

-

Inject a known amount of the radiolabeled liposome suspension intravenously (e.g., via the tail vein). The dose is typically based on lipid concentration (e.g., µmol lipid/kg body weight).

-

-

Blood Sampling:

-

At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after injection, collect small blood samples (e.g., 20-50 µL) from a suitable site (e.g., tail vein or saphenous vein).

-

Place the blood samples into pre-weighed tubes containing an anticoagulant.

-

-

Sample Processing and Radioactivity Measurement:

-

Weigh the blood samples to determine the exact volume.

-

Measure the radioactivity in each blood sample using a gamma counter (for gamma-emitting isotopes) or a liquid scintillation counter (for beta-emitting isotopes).

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per milliliter of blood (%ID/mL) at each time point, assuming a total blood volume for the animal (e.g., typically 6-8% of body weight).

-

Plot the %ID/mL versus time on a semi-logarithmic scale.

-

Analyze the resulting pharmacokinetic curve using appropriate software to determine key parameters such as circulation half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

Visualizations of Key Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: The "stealth" effect of m-PEG8-DSPE.

Caption: The opsonization and clearance pathway for nanoparticles.

Caption: Workflow for in vivo circulation time determination.

An In-depth Technical Guide to m-PEG8-DSPE for Solubilizing Hydrophobic Drugs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) for the solubilization of hydrophobic drugs. It covers the core principles of micelle formation, experimental protocols for formulation and characterization, and presents available data to inform research and development.

Introduction to m-PEG8-DSPE

m-PEG8-DSPE is an amphiphilic phospholipid-polymer conjugate. It consists of a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head group composed of a short, eight-unit monomethoxy polyethylene glycol (m-PEG8) chain. This structure allows m-PEG8-DSPE to self-assemble in aqueous environments into micelles, which are nanosized spherical structures with a hydrophobic core and a hydrophilic shell.[1] The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble drugs, thereby increasing their apparent solubility and facilitating their administration.[2] The PEGylated corona provides a "stealth" effect, which can reduce protein adsorption and prolong circulation time in vivo.[1]

The short PEG chain of m-PEG8-DSPE distinguishes it from more commonly studied long-chain PEG-DSPE conjugates like DSPE-PEG2000. This shorter chain length is expected to influence key physicochemical properties such as the critical micelle concentration (CMC), micelle size, and drug-loading capacity. Generally, a shorter PEG chain leads to a lower CMC, indicating a greater tendency to form micelles at lower concentrations.[3]

Mechanism of Solubilization

The primary mechanism by which m-PEG8-DSPE solubilizes hydrophobic drugs is through their encapsulation within the hydrophobic core of the micelles. This process is thermodynamically driven by the desire of the hydrophobic drug molecules to escape the aqueous environment and associate with the lipophilic DSPE tails within the micelle core.

Figure 1: Mechanism of hydrophobic drug solubilization by m-PEG8-DSPE micelles.

Physicochemical Properties and Characterization

The successful formulation of drug-loaded m-PEG8-DSPE micelles requires careful characterization of their physicochemical properties. While specific data for m-PEG8-DSPE is limited, the following table summarizes key parameters and provides illustrative data from studies on DSPE-PEG with varying chain lengths. It is important to note that these values will differ for the m-PEG8 variant.

Table 1: Physicochemical Properties of DSPE-PEG Micelles

| Property | Description | Representative Values (DSPE-PEG2000) | Technique |

| Critical Micelle Concentration (CMC) | The concentration at which monomers begin to form micelles. A lower CMC indicates greater stability upon dilution. | ~1 x 10⁻⁶ M[1] | Fluorescence Spectroscopy |

| Hydrodynamic Diameter | The effective size of the micelle in solution, including the hydrophilic corona. | 10 - 30 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | A measure of the heterogeneity of micelle sizes. A PDI < 0.2 is generally considered acceptable. | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | The surface charge of the micelles, which influences their stability and interaction with biological membranes. | Near neutral (-5 to +5 mV) | Electrophoretic Light Scattering |

| Drug Loading Capacity (DLC %) | The weight percentage of the drug relative to the total weight of the micelle. | Drug-dependent | HPLC, UV-Vis Spectroscopy |

| Encapsulation Efficiency (EE %) | The percentage of the initial drug that is successfully encapsulated within the micelles. | Drug-dependent | HPLC, UV-Vis Spectroscopy |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of drug-loaded m-PEG8-DSPE micelles.

Preparation of Drug-Loaded Micelles by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing drug-loaded micelles.

Figure 2: Workflow for preparing drug-loaded micelles via thin-film hydration.

Materials:

-

m-PEG8-DSPE

-

Hydrophobic drug

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Dissolution: Weigh the desired amounts of m-PEG8-DSPE and the hydrophobic drug and dissolve them in a suitable organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized for each specific drug.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid-drug film with a pre-warmed aqueous buffer. The temperature should be above the phase transition temperature of the DSPE lipid chains (approximately 74°C for fully hydrated DSPE) to ensure proper micelle formation. Vortex the flask to facilitate the dispersion of the film.

-

Size Reduction: To obtain smaller and more uniform micelles, sonicate the suspension using a bath sonicator or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: Remove any unencapsulated drug and larger aggregates by methods such as dialysis against the aqueous buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) or by size exclusion chromatography.

Characterization of Micelles

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of micelles.

Materials:

-

Drug-loaded micelle suspension

-

DLS instrument

-

Cuvettes

Procedure:

-

Dilute the micelle suspension with the same aqueous buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the measurement according to the instrument's instructions. The software will typically provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the PDI.

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used to quantify the amount of drug encapsulated in the micelles.

Materials:

-

Drug-loaded micelle suspension

-

A solvent that dissolves both the drug and the micelle (e.g., methanol, acetonitrile)

-

HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

-

Centrifugal filter units or dialysis equipment

Procedure:

-

Separate free drug from micelles: Use a method like ultracentrifugation with a filter unit or dialysis to separate the micelle-encapsulated drug from the unencapsulated (free) drug.

-

Quantify total drug: Disrupt a known volume of the original (unseparated) micelle suspension by adding a solvent that dissolves the micelles (e.g., methanol). Quantify the total drug concentration using a pre-established calibration curve on the HPLC or UV-Vis spectrophotometer.

-

Quantify free drug: Quantify the concentration of the free drug in the filtrate or dialysate from step 1.

-

Calculate EE and DLC:

-

Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Drug Loading Capacity (%) = [Weight of Encapsulated Drug / (Weight of Encapsulated Drug + Weight of m-PEG8-DSPE)] x 100

-

In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the micelles over time, often under conditions that mimic the physiological environment. The dialysis method is commonly employed.

Figure 3: Workflow for an in vitro drug release study using the dialysis method.

Materials:

-

Drug-loaded micelle suspension

-

Dialysis membrane with an appropriate MWCO

-

Release medium (e.g., PBS, pH 7.4, potentially with a small amount of surfactant like Tween 80 to maintain sink conditions)

-

Shaking incubator or water bath

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Transfer a known volume and concentration of the drug-loaded micelle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of the release medium in a container. The large volume of the external medium helps to maintain sink conditions, ensuring that the concentration of released drug is negligible compared to the drug concentration inside the bag.

-

Place the container in a shaking incubator or water bath set at 37°C.

-

At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh, pre-warmed medium.

-

Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

-

Calculate the cumulative percentage of drug released at each time point.

Stability Studies

The long-term stability of the micelle formulation is crucial for its viability as a drug delivery system. Stability is typically assessed by monitoring changes in micelle size, PDI, and drug content over time under different storage conditions.

Materials:

-

Drug-loaded micelle suspension

-

Storage containers (e.g., glass vials)

-

DLS instrument

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Aliquot the drug-loaded micelle suspension into several storage containers.

-

Store the containers at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each storage condition.

-

Analyze the samples for any changes in hydrodynamic diameter, PDI, and drug encapsulation efficiency as described in the characterization protocols.

-

Visual inspection for any signs of precipitation or aggregation should also be performed.

Cellular Uptake and In Vivo Pharmacokinetics

While detailed protocols are beyond the scope of this guide, it is important to consider the subsequent steps in the evaluation of m-PEG8-DSPE micelle formulations.

-

Cellular Uptake Studies: These in vitro assays are used to investigate the internalization of the drug-loaded micelles by cancer cells. This is often visualized using fluorescently labeled micelles and quantified by techniques like flow cytometry or confocal microscopy.

-

In Vivo Pharmacokinetic Studies: These studies are conducted in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug. Key parameters such as half-life, clearance, and area under the curve (AUC) are determined to assess the impact of the micellar formulation on the drug's in vivo behavior.

Conclusion

m-PEG8-DSPE presents a promising platform for the solubilization and delivery of hydrophobic drugs. Its ability to form stable micelles with a high drug-loading potential can address the formulation challenges associated with poorly water-soluble compounds. The shorter PEG chain of m-PEG8-DSPE may offer distinct advantages in terms of micelle properties compared to longer-chain analogues, although further research is needed to fully elucidate these differences. The experimental protocols outlined in this guide provide a framework for the successful formulation, characterization, and evaluation of m-PEG8-DSPE-based drug delivery systems. As with any formulation, careful optimization and thorough characterization are paramount to achieving a safe and effective therapeutic product.

References

- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-DSPE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol (8)-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG8-DSPE), a critical component in drug delivery systems. The information presented herein is intended to equip researchers with the necessary knowledge to produce and purify this lipid-PEG conjugate for applications in liposomal and nanoparticle-based therapeutics.

Introduction

m-PEG8-DSPE is an amphiphilic polymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol (m-PEG) chain with eight repeating ethylene glycol units. This structure allows for its incorporation into lipid bilayers, where the DSPE moiety integrates with the lipid core, and the m-PEG chain extends into the aqueous phase. The presence of the PEG chain on the surface of liposomes or nanoparticles creates a "stealth" effect, sterically hindering opsonization and recognition by the reticuloendothelial system, thereby prolonging circulation time and improving drug delivery to target tissues. The discrete length of the PEG8 linker provides a balance of hydrophilicity and a defined spacer length, which is crucial for optimizing the stability and biological interactions of the drug carrier.

Synthesis of m-PEG8-DSPE

The synthesis of m-PEG8-DSPE is typically achieved by forming a stable amide bond between the primary amine of DSPE and an activated carboxylic acid derivative of m-PEG8. The most common strategies involve the use of an N-hydroxysuccinimide (NHS) ester-activated m-PEG8 or the in-situ activation of m-PEG8-acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.

Synthesis via m-PEG8-NHS Ester

This is a widely used and efficient method that involves the reaction of a pre-activated m-PEG8 derivative with DSPE.

Materials:

-

m-PEG8-NHS ester

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (2.0-3.0 equivalents) to the DSPE solution. This acts as a base to deprotonate the amine group of DSPE, facilitating the nucleophilic attack.

-

In a separate vial, dissolve m-PEG8-NHS ester (1.1-1.5 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the m-PEG8-NHS ester solution to the DSPE solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of DSPE.

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification.

Synthesis via In-situ Activation of m-PEG8-Acid

This method involves activating the carboxylic acid of m-PEG8 in the presence of DSPE.

Materials:

-

m-PEG8-acid

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer

Procedure:

-

Dissolve m-PEG8-acid (1.1 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the m-PEG8-NHS ester in situ.

-

In a separate flask, dissolve DSPE (1.0 equivalent) and triethylamine (2.0-3.0 equivalents) in anhydrous dichloromethane.

-

Add the DSPE solution to the activated m-PEG8-acid mixture.

-

Let the reaction stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the urea byproduct formed from EDC.

-

Wash the filtrate with a mild acid (e.g., 5% citric acid solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Proceed with the purification of the crude product.

Quantitative Data for Synthesis

| Parameter | Value/Range | Notes |

| Molar Ratio (m-PEG8-activated:DSPE) | 1.1:1 to 1.5:1 | A slight excess of the PEG reagent is used to ensure complete consumption of DSPE. |

| Base (e.g., TEA) | 2.0-3.0 equivalents | To ensure the DSPE amine is deprotonated. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored. |

| Temperature | Room Temperature (20-25°C) | |

| Solvent | Dichloromethane, Chloroform, DMF | Must be anhydrous. |

| Typical Yield (Crude) | >80% | Dependent on reaction conditions and scale. |

| Purity (Commercial Products) | >95%[1][2] | Purity after chromatographic purification. |

Purification of m-PEG8-DSPE

Purification is a critical step to remove unreacted starting materials (DSPE and m-PEG8 derivative), coupling reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for purifying m-PEG8-DSPE, separating molecules based on their hydrophobicity.

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, suitable dimensions for the sample load)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample solvent: A mixture of Mobile Phase A and B or another suitable solvent.

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Dissolve the crude m-PEG8-DSPE in a minimal amount of the sample solvent.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the column.

-

Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bond or based on the chromophores of the molecule). m-PEG8-DSPE, being more hydrophobic than the unreacted m-PEG8 derivative, will have a longer retention time.

-

Collect fractions corresponding to the product peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is particularly effective for removing smaller impurities like unreacted m-PEG8 derivatives and coupling reagents from the larger m-PEG8-DSPE product.

Instrumentation and Reagents:

-

Chromatography system (e.g., FPLC or HPLC)

-

SEC column with an appropriate fractionation range (e.g., Sephadex G-25, Sephacryl, or similar)

-

Mobile Phase: A buffer in which the product is soluble, e.g., Phosphate Buffered Saline (PBS) or an organic solvent mixture.

Procedure:

-

Equilibrate the SEC column with the chosen mobile phase.

-

Dissolve the crude product in the mobile phase.

-

Apply the sample to the column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Collect fractions. The m-PEG8-DSPE will elute in the earlier fractions, while smaller impurities will elute later.

-

Analyze the fractions for the presence of the product and purity.

-

Pool the pure fractions and recover the product.

Quantitative Data for Purification

| Parameter | RP-HPLC | SEC |

| Stationary Phase | C18 Silica | Porous polymer or silica-based beads |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Isocratic buffer (e.g., PBS) or organic solvent |

| Separation Principle | Hydrophobicity | Molecular Size |

| Typical Purity Achieved | >95% | >90% |

| Key Impurities Removed | Unreacted DSPE, m-PEG8-acid/ester | Unreacted m-PEG8-acid/ester, salts, small byproducts |

Characterization

The final product should be characterized to confirm its identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the m-PEG8-DSPE.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the chemical structure, including the presence of the PEG, DSPE, and the amide linkage.

-

Analytical HPLC: To determine the purity of the final product.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of m-PEG8-DSPE via NHS ester coupling.

Purification Logic

Caption: Logical flow for the purification of m-PEG8-DSPE.

References

An In-depth Technical Guide to the Biocompatibility and Toxicity of m-PEG8-DSPE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE). As a key component in many advanced drug delivery systems, a thorough understanding of its interaction with biological systems is paramount for the development of safe and effective nanomedicines. This document synthesizes available data on its in vitro and in vivo toxicity, immunological responses, and biodistribution, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.

While specific quantitative toxicity data for m-PEG8-DSPE is limited in publicly available literature, this guide leverages data from closely related short-chain PEG-DSPE conjugates to provide a robust assessment of its expected biocompatibility profile. This approach is based on the well-established understanding that the physicochemical properties of the PEG-lipid conjugate, such as PEG chain length, significantly influence its biological interactions.

In Vitro Biocompatibility and Toxicity

The in vitro assessment of m-PEG8-DSPE is crucial for predicting its potential cellular-level effects. Key parameters evaluated include cytotoxicity and hemolytic activity.

Cytotoxicity

Table 1: Representative Cytotoxicity Data for PEG-DSPE Formulations

| Formulation | Cell Line | Assay | IC50 / Viability | Reference |

| PEG-DSPE-P Nanoparticles | PANC02 | MTS | > 2000 µg/ml (non-toxic) | [1] |

| PEG-DSPE-P Nanoparticles | 8988T | MTS | ~892 µg/ml (85.4% viability) | [1] |

| DSPE-PEG-C60 Micelles | L02, H9c2, GES-1 | Not Specified | Lower cytotoxicity than free DOX | [2] |

Hemolytic Activity

Hemolysis assays evaluate the potential of a substance to damage red blood cells, a critical indicator of blood compatibility. PEGylated lipids are generally considered to have good hemocompatibility[3]. It is expected that m-PEG8-DSPE would exhibit low hemolytic activity.

Table 2: Expected Hemolytic Profile of m-PEG8-DSPE

| Parameter | Expected Outcome for m-PEG8-DSPE | Rationale |

| % Hemolysis | < 5% (at relevant concentrations) | PEGylation is known to reduce interactions with blood components. |

Immunological Response

A critical aspect of the biocompatibility of PEGylated materials is their interaction with the immune system. While PEG has long been considered immunologically inert, emerging evidence suggests that it can elicit immune responses.

Complement Activation

The complement system is a part of the innate immune system that can be activated by foreign materials, leading to inflammation and clearance of the material. This is a phenomenon known as Complement Activation-Related Pseudoallergy (CARPA). PEGylated liposomes can activate the complement system, primarily through the classical and alternative pathways. The activation is influenced by the PEG chain length and the surface charge of the nanoparticle. Shorter PEG chains, like in m-PEG8-DSPE, may lead to different complement activation profiles compared to longer chain PEGs.

Accelerated Blood Clearance (ABC) Phenomenon

Repeated administration of PEGylated nanoparticles can lead to their rapid clearance from the bloodstream, a phenomenon known as Accelerated Blood Clearance (ABC). This is mediated by the production of anti-PEG antibodies, primarily IgM, which bind to the PEGylated nanoparticles and facilitate their uptake by macrophages in the liver and spleen.

In Vivo Toxicity and Biodistribution

In vivo studies are essential to understand the systemic effects of m-PEG8-DSPE. These studies typically involve animal models to assess acute toxicity, organ-specific toxicity, and the distribution and clearance of the compound.

Acute Toxicity

Acute toxicity studies determine the short-term adverse effects of a substance. The LD50 (lethal dose, 50%) is a common metric. While a specific LD50 for m-PEG8-DSPE is not available, studies on PEG 200 have shown an LD50 of 7.5 mL/kg with intraperitoneal injections in mice. Given that m-PEG8-DSPE is a larger molecule and typically administered in formulated nanoparticles, its acute toxicity is expected to be significantly lower. Studies on PEG-coated gold nanoparticles have shown no deaths in mice at doses of 4000 µg/kg.

Biodistribution and Organ Accumulation

The biodistribution of PEG-DSPE containing nanoparticles is highly dependent on the PEG chain length and the overall particle size. Generally, PEGylation increases circulation time and leads to accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen. Shorter PEG chains, as in m-PEG8-DSPE, may result in faster clearance and different organ distribution profiles compared to longer PEG chains. Nanoparticles with approximately 15-25% surface PEG(2000) have shown the highest accumulation and longest residence time in tumors.

Table 3: Representative Biodistribution Data for PEG-DSPE Formulations in Mice

| Formulation | Major Accumulation Organs | Key Findings | Reference |

| LMDs with ~15-25% PEG(2000) | Tumor, Liver, Spleen | Highest tumor accumulation and residence time. | |

| PEG-coated gold nanoparticles (5 nm and 10 nm) | Liver | Preferential accumulation in the liver. | |

| PEG-coated gold nanoparticles (30 nm) | Spleen | Preferential accumulation in the spleen. | |

| DSPE-PEG lipoplexes (repeated injection) | Liver | Increased liver uptake after the second injection. |

Cellular Uptake and Signaling Pathways

The interaction of m-PEG8-DSPE-containing nanoparticles with cells is a complex process involving various endocytic pathways and receptor interactions.

Cellular Uptake Mechanisms

PEGylated nanoparticles can be internalized by cells through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway is dependent on the cell type and the physicochemical properties of the nanoparticle. The PEG layer can sterically hinder the interaction with cell surface receptors, thereby reducing cellular uptake compared to non-PEGylated counterparts.

Interaction with Scavenger Receptors

Recent studies suggest that PEGylated nanoparticles can interact with scavenger receptors on macrophages, which may be a significant driver for their uptake by these cells. This interaction appears to be independent of opsonization and triggers a low-inflammatory response.

References

Methodological & Application

Application Notes and Protocols for m-PEG8-DSPE Liposome Formulation for Drug Encapsulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. The incorporation of polyethylene glycol (PEG) chains on the liposome surface, a process known as PEGylation, sterically stabilizes the nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2][3] m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]) is a phospholipid-PEG conjugate where a short, discrete PEG chain (8 PEG units) is attached to the headgroup of the DSPE lipid.[4] This specific PEG length offers a balance between achieving steric hindrance and minimizing potential immunogenicity sometimes associated with longer PEG chains.

These application notes provide a detailed protocol for the formulation of m-PEG8-DSPE liposomes for drug encapsulation using the thin-film hydration method followed by extrusion.[5] This method is widely used due to its simplicity and reproducibility. Protocols for the characterization of the resulting liposomes, including particle size and zeta potential analysis, determination of encapsulation efficiency, and an in vitro drug release assay, are also described in detail.

Data Presentation

Table 1: Representative Liposome Formulation Composition

| Component | Molar Ratio (%) | Purpose |

| Phosphatidylcholine (e.g., DSPC) | 50 - 60 | Primary structural lipid, forms the bilayer. |

| Cholesterol | 35 - 45 | Modulates membrane fluidity and stability. |

| m-PEG8-DSPE | 1 - 5 | Provides steric stabilization, prolongs circulation. |

| Drug | Variable | The active pharmaceutical ingredient to be encapsulated. |

Note: The optimal molar ratio of lipids should be empirically determined for each specific drug and application.

Table 2: Physicochemical Characterization of Drug-Loaded Liposomes

| Parameter | Typical Values | Method of Analysis |

| Hydrodynamic Diameter (nm) | 80 - 150 | Dynamic Light Scattering (DLS). |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS). |

| Zeta Potential (mV) | -10 to -30 | Electrophoretic Light Scattering (ELS). |

| Encapsulation Efficiency (%) | > 80% | Ultracentrifugation or Size Exclusion Chromatography followed by HPLC or UV-Vis. |

Experimental Protocols

Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion to achieve a defined size.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

m-PEG8-DSPE

-

Drug to be encapsulated

-

Chloroform or a suitable organic solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Dissolution: Dissolve DSPC, cholesterol, and m-PEG8-DSPE in chloroform in a round-bottom flask at the desired molar ratio (see Table 1). If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage (passive loading).

-

Film Formation: Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator. This should be done at a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, Tc is ~55°C).

-

Drying: Further dry the lipid film under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the chosen aqueous buffer. For hydrophilic drugs that are passively loaded, the drug should be dissolved in this buffer. The hydration is performed by adding the buffer to the flask and agitating it at a temperature above the Tc of the lipids for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles (Optional): To enhance encapsulation efficiency for some drugs, subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

-

Extrusion: To produce unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the Tc of the lipids. Extrude the suspension 11-21 times through the membrane to ensure a narrow size distribution.

-

Purification: Remove unencapsulated drug using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

Active Drug Loading (Ammonium Sulfate Gradient Method)

For certain drugs, particularly weak amphipathic bases, active loading can achieve significantly higher encapsulation efficiencies.

Procedure:

-

Prepare liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution as the hydration buffer.

-

After extrusion, remove the external ammonium sulfate by dialysis against a buffer such as HBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

-